molecular formula C9H14O3 B13881833 2-(Tetrahydropyran-4-ylidene)ethyl acetate

2-(Tetrahydropyran-4-ylidene)ethyl acetate

Cat. No.: B13881833
M. Wt: 170.21 g/mol
InChI Key: WIMQMZDLEQWZBO-UHFFFAOYSA-N
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Description

2-(Tetrahydropyran-4-ylidene)ethyl acetate is an organic compound with the chemical formula C9H14O3. It is a derivative of ethyl acetate where one of the ethoxy groups is replaced by a tetrahydropyran ring. This compound is a colorless liquid with poor water solubility and has the fragrance of ethyl acetate .

Preparation Methods

The preparation of 2-(Tetrahydropyran-4-ylidene)ethyl acetate generally involves the reaction of tetrahydropyran with ethyl acetate under acidic conditions. This reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

2-(Tetrahydropyran-4-ylidene)ethyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Tetrahydropyran-4-ylidene)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tetrahydropyran-4-ylidene)ethyl acetate involves its interaction with molecular targets through its functional groups. The acetate group can participate in esterification and hydrolysis reactions, while the tetrahydropyran ring can undergo ring-opening reactions. These interactions are facilitated by the compound’s ability to act as both a nucleophile and an electrophile under different conditions .

Comparison with Similar Compounds

2-(Tetrahydropyran-4-ylidene)ethyl acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the tetrahydropyran ring and the acetate group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

2-(oxan-4-ylidene)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-8(10)12-7-4-9-2-5-11-6-3-9/h4H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMQMZDLEQWZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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